molecular formula C12H13N3O2 B14213639 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione CAS No. 823221-46-1

1-Benzyl-6-(methylamino)pyrimidine-2,4-dione

Cat. No.: B14213639
CAS No.: 823221-46-1
M. Wt: 231.25 g/mol
InChI Key: LZKVQCOVHAAFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(methylamino)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

1-Benzyl-6-(methylamino)pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione
  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: 1-Benzyl-6-(methylamino)pyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications .

Properties

CAS No.

823221-46-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-benzyl-6-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-13-10-7-11(16)14-12(17)15(10)8-9-5-3-2-4-6-9/h2-7,13H,8H2,1H3,(H,14,16,17)

InChI Key

LZKVQCOVHAAFOY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)NC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.